molecular formula C48H93NO9 B1148508 Galactocerebrosides CAS No. 85305-88-0

Galactocerebrosides

Cat. No.: B1148508
CAS No.: 85305-88-0
M. Wt: 828.3 g/mol
InChI Key: ZXWQZGROTQMXME-WXUJBLQXSA-N
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Description

Galactosylceramide, also known as galactocerebroside, is a type of glycosphingolipid predominantly found in the central nervous system. It consists of a ceramide backbone with a galactose residue attached at the 1-hydroxyl moiety. This compound is a major component of myelin, the insulating sheath around nerve fibers, and plays a crucial role in the proper functioning of the nervous system .

Mechanism of Action

Target of Action

Galactocerebrosides, also known as galactosylceramides, are a type of glycosphingolipid . They are crucial constituents of cell membranes, especially in the nervous system . The primary targets of this compound are the cell membranes where they serve critical functions in maintaining cell structure and signal transduction processes .

Mode of Action

This compound are synthesized via the following pathway: sphingosine + ceramide -> cerebroside . A galactosyltransferase catalyzes the synthesis of this compound containing ol-hydroxy fatty acids linked to the amino group of the sphingosine moiety . The enzyme catalyzes the following reaction: UDP-galactose-W + ceramide -> W-galactocerebroside (+ UDP) .

Pharmacokinetics

It is known that the udp-galactose: ceramide galactosyltransferase activity was low in homogenates of brains from young chick . This suggests that the bioavailability of this compound may be influenced by the activity of this enzyme.

Result of Action

They play a crucial role in maintaining the structure of cell membranes and in signal transduction processes . The accumulation of a derivative of this compound, known as psychosine, in the nervous system results in the destruction of myelin and leads to progressive neurological deterioration in affected individuals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction catalyzed by the galactosyltransferase enzyme was stimulated by Mg++, MI-I++, and Ca++ . This suggests that the presence of these ions in the environment can influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Galactosylceramide can be synthesized through the enzymatic reaction of ceramide with UDP-galactose, catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase. This reaction typically occurs in the endoplasmic reticulum of cells .

Industrial Production Methods: Industrial production of galactosylceramide often involves extraction from natural sources, such as bovine spinal cord. The extraction process includes homogenization of the tissue, followed by lipid extraction using organic solvents like chloroform and methanol. The extracted lipids are then purified through chromatographic techniques to isolate galactosylceramide .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions and the presence of galactosylceramidase.

    Oxidation and Reduction: Standard oxidizing and reducing agents used in organic chemistry.

Major Products:

Comparison with Similar Compounds

Uniqueness: Galactosylceramide is unique in its specific role in the central nervous system, particularly in myelin formation and maintenance. Its deficiency leads to severe neurological disorders, highlighting its critical function .

Properties

IUPAC Name

2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H93NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(56)49-40(39-57-48-46(55)45(54)44(53)43(38-50)58-48)41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,40-46,48,50-55H,3-33,35,37-39H2,1-2H3,(H,49,56)/b36-34+/t40-,41+,42?,43+,44-,45-,46+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWQZGROTQMXME-WXUJBLQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H93NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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